molecular formula C9H14ClNO B3029567 (R)-1-(2-Methoxyphenyl)ethanamine hydrochloride CAS No. 704892-60-4

(R)-1-(2-Methoxyphenyl)ethanamine hydrochloride

Cat. No.: B3029567
CAS No.: 704892-60-4
M. Wt: 187.66
InChI Key: NTKNCZHNEDRTEP-OGFXRTJISA-N
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Description

(R)-1-(2-Methoxyphenyl)ethanamine hydrochloride (CAS 704892-60-4) is a chiral intermediate of high value in organic and medicinal chemistry research. Its primary application is in the synthesis of enantiomerically pure Active Pharmaceutical Ingredients (APIs), particularly for drugs targeting the Central Nervous System (CNS), such as potential antidepressants and anxiolytics . The rigorous control over stereochemistry afforded by this compound is crucial for enhancing the efficacy and reducing the side effects of candidate drugs, as different enantiomers can have distinct pharmacological profiles. Researchers utilize this building block in the design of novel compounds to explore new therapeutic mechanisms. While the specific mechanism of action for this reagent is application-dependent, related compounds with similar structural motifs are known to function as sympathomimetic amines, interacting with adrenergic receptors . Structurally similar arylcyclohexylamine compounds have been shown to exert effects through multiple pathways, including interaction with serotonergic 5-HT2 receptors and modulation of NMDA and GABA receptor activity, highlighting the complex neuropharmacological potential of research chemicals in this class . This product is intended for research purposes as a chemical reference standard and synthetic intermediate. It is supplied and stored at room temperature, and for some batches, handling in an inert atmosphere may be recommended to maintain stability . The product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications, or personal use.

Properties

IUPAC Name

(1R)-1-(2-methoxyphenyl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO.ClH/c1-7(10)8-5-3-4-6-9(8)11-2;/h3-7H,10H2,1-2H3;1H/t7-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTKNCZHNEDRTEP-OGFXRTJISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1OC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC=C1OC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90662530
Record name (1R)-1-(2-Methoxyphenyl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90662530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

704892-60-4
Record name (1R)-1-(2-Methoxyphenyl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90662530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-1-(2-Methoxyphenyl)ethanamine hydrochloride typically involves the reduction of the corresponding ketone or the reductive amination of the corresponding aldehyde. One common method is the asymmetric reduction of 2-methoxyacetophenone using a chiral catalyst to obtain the desired enantiomer.

Industrial Production Methods: In industrial settings, the production of ®-1-(2-Methoxyphenyl)ethanamine hydrochloride may involve large-scale catalytic hydrogenation processes. The use of chiral ligands and catalysts ensures the selective production of the ®-enantiomer.

Types of Reactions:

    Oxidation: ®-1-(2-Methoxyphenyl)ethanamine hydrochloride can undergo oxidation reactions to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.

Major Products Formed:

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

®-1-(2-Methoxyphenyl)ethanamine hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in biological systems and as a precursor to biologically active compounds.

    Medicine: Investigated for its potential therapeutic effects and as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of fine chemicals and as a chiral auxiliary in asymmetric synthesis.

Mechanism of Action

The mechanism of action of ®-1-(2-Methoxyphenyl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Phenyl Ethanamine Derivatives

Compounds with substitutions on the phenyl ring or modifications to the ethylamine backbone are compared below:

Compound Name (CAS) Molecular Formula Molecular Weight Substituents/Modifications Key Differences from Target Compound Reference
(R)-1-(2-Chloro-6-fluorophenyl)ethanamine HCl (1391497-31-6) C₈H₁₀Cl₂FN ~210.08 2-Cl, 6-F on phenyl ring Halogen substitutions (electron-withdrawing) reduce electron density compared to methoxy. Higher molecular weight.
(R)-1-(2-Fluoro-6-Methoxyphenyl)ethanamine HCl (N/A) C₉H₁₃ClFNO ~203.66 2-F, 6-OCH₃ on phenyl ring Mixed electron-withdrawing (F) and donating (OCH₃) groups alter electronic properties.
(R)-1-(4-Chloro-3-methylphenyl)ethanamine HCl (1255306-36-5) C₉H₁₃Cl₂N 206.11 4-Cl, 3-CH₃ on phenyl ring Steric bulk from CH₃ and electron-withdrawing Cl affect binding and solubility.
(R)-1-(5-Chloro-2-fluorophenyl)ethanamine HCl (1332593-91-5) C₈H₁₀Cl₂FN 210.08 5-Cl, 2-F on phenyl ring Positional isomerism of halogens impacts receptor interaction.
(S)-1-(2-Methoxyphenyl)ethanamine HCl (N/A) C₉H₁₄ClNO 187.67 Enantiomer (S-configuration) Stereochemical differences may lead to distinct pharmacological activity.
(R)-1-(3-Nitrophenyl)ethanamine HCl (1037092-07-1) C₈H₁₁ClN₂O₂ ~202.64 3-NO₂ on phenyl ring Strong electron-withdrawing NO₂ group reduces basicity and stability.
Key Observations:
  • Electron-Donating vs. In contrast, halogen (Cl, F) or nitro (NO₂) substituents reduce electron density, altering reactivity and interaction profiles .
  • Stereochemistry : The (R)-configuration of the target compound distinguishes it from its (S)-enantiomer, which may exhibit divergent biological activity due to chiral recognition in biological systems .
  • Positional Isomerism : Halogen substituents in different positions (e.g., 2-F vs. 5-Cl) influence steric and electronic effects, as seen in and .

Complex Derivatives and Analogues

Compound Name (CAS) Molecular Formula Molecular Weight Structural Features Key Differences from Target Compound Reference
25C-NBOMe HCl (1539266-19-7) C₁₉H₂₃ClN₂O₃ 372.29 4-Cl, 2,5-OCH₃ phenyl; benzyl group Larger, more complex structure with multiple substituents. Higher molecular weight reduces bioavailability.
Diphenhydramine HCl (147-24-0) C₁₇H₂₂ClNO 291.82 Diphenylmethoxy backbone Ethanolamine derivative with antihistamine activity. Bulkier structure.
(R)-2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine HCl (1391469-75-2) C₉H₈ClF₆N 279.61 CF₃ groups on phenyl and ethylamine High lipophilicity from fluorinated groups; increased metabolic stability.
Key Observations:
  • Complexity and Bioactivity : Compounds like 25C-NBOMe HCl and diphenhydramine HCl demonstrate how expanded aromatic systems or additional functional groups (e.g., diphenylmethoxy) lead to distinct pharmacological applications (e.g., psychedelic research, antihistamines) .
  • Fluorination : The trifluoromethyl groups in enhance lipophilicity and resistance to enzymatic degradation, which contrasts with the target compound’s simpler structure .

Biological Activity

(R)-1-(2-Methoxyphenyl)ethanamine hydrochloride, a chiral amine, has garnered attention in both organic chemistry and pharmacology due to its potential biological activities. This article reviews its biological activity, synthesis, and applications based on diverse sources.

  • Molecular Formula : C9_{9}H13_{13}ClN
  • Molecular Weight : Approximately 187.66 g/mol
  • CAS Number : 704892-60-5

This compound's chiral nature allows it to interact with biological systems in unique ways, influencing various physiological processes.

Biological Activity

This compound exhibits significant biological activity, particularly in the modulation of neurotransmitter systems. Its interactions with various receptors and enzymes suggest potential therapeutic applications.

  • Neurotransmitter Modulation : The compound may act as an agonist or antagonist at specific neurotransmitter receptors, influencing pathways related to mood regulation, cognition, and motor function.
  • Enzyme Interaction : It has been shown to interact with enzymes involved in neurotransmitter metabolism, potentially affecting levels of key neurotransmitters like serotonin and dopamine.

Research Findings

Recent studies have explored the compound's effects on various biological targets:

Study on Neurotransmitter Interaction

A study conducted on the effects of this compound on rat models indicated that administration led to altered levels of serotonin and dopamine, suggesting its role as a potential antidepressant .

Antimicrobial Potential

In vitro studies have shown that derivatives of this compound exhibit varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, compounds similar in structure demonstrated minimum inhibitory concentrations (MICs) ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .

Comparative Analysis with Related Compounds

The following table summarizes some compounds related to this compound:

Compound NameCAS NumberKey Features
(S)-1-(2-Methoxyphenyl)ethanamine hydrochloride704892-60-5Enantiomer with different stereochemistry
2-Methoxyphenyl isocyanate40023-74-3Used in amine protection/deprotection
Ethanolamine141-43-5Structurally similar but different functional groups

Q & A

Q. What are the critical parameters to monitor during the purification of this compound via recrystallization?

  • Methodological Answer:
  • Solvent Polarity: Optimize ethanol/water ratios to balance yield and purity.
  • Cooling Rate: Gradual cooling (1–2°C/min) minimizes impurity entrapment.
  • Seeding: Introduce pure crystals to induce controlled nucleation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(R)-1-(2-Methoxyphenyl)ethanamine hydrochloride
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(R)-1-(2-Methoxyphenyl)ethanamine hydrochloride

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